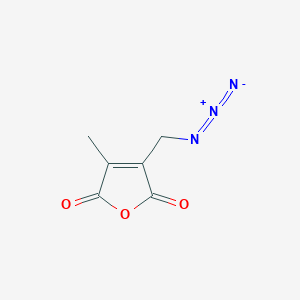![molecular formula C15H17FN2O2 B2922515 N-[1-[1-(4-Fluorophenyl)ethyl]-2-oxopyrrolidin-3-yl]prop-2-enamide CAS No. 2411193-96-7](/img/structure/B2922515.png)
N-[1-[1-(4-Fluorophenyl)ethyl]-2-oxopyrrolidin-3-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-[1-(4-Fluorophenyl)ethyl]-2-oxopyrrolidin-3-yl]prop-2-enamide, also known as FPEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. FPEP is a synthetic compound that is primarily used in laboratory experiments to study its mechanism of action and its biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N-[1-[1-(4-Fluorophenyl)ethyl]-2-oxopyrrolidin-3-yl]prop-2-enamide is not fully understood. However, it is believed that this compound acts as a modulator of the endocannabinoid system, which is a complex signaling system that regulates various physiological processes in the body. This compound has been found to activate the CB1 receptor, which is a key component of the endocannabinoid system.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In animal studies, this compound has been found to reduce anxiety and depression-like behaviors. This compound has also been found to have potential anti-tumor effects, as it has been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-[1-[1-(4-Fluorophenyl)ethyl]-2-oxopyrrolidin-3-yl]prop-2-enamide in laboratory experiments is its high potency and selectivity. This compound has been found to have a high affinity for the CB1 receptor, which makes it an ideal tool for studying the endocannabinoid system. However, one of the limitations of using this compound is its limited solubility in water, which makes it difficult to administer in animal studies.
Direcciones Futuras
There are several future directions for the use of N-[1-[1-(4-Fluorophenyl)ethyl]-2-oxopyrrolidin-3-yl]prop-2-enamide in scientific research. One potential application of this compound is in the development of novel anti-anxiety and anti-depressant drugs. This compound has also been found to have potential anti-tumor effects, and further research is needed to explore its potential as a cancer treatment. Additionally, future research could focus on improving the solubility of this compound to make it more suitable for animal studies.
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. This compound has been found to have potential applications in the field of neuroscience and cancer research. The exact mechanism of action of this compound is not fully understood, but it is believed to act as a modulator of the endocannabinoid system. This compound has various biochemical and physiological effects, and its high potency and selectivity make it an ideal tool for studying the endocannabinoid system. However, its limited solubility in water is a limitation for its use in animal studies. Future research could focus on exploring the potential applications of this compound in the development of novel drugs and improving its solubility for animal studies.
Métodos De Síntesis
The synthesis of N-[1-[1-(4-Fluorophenyl)ethyl]-2-oxopyrrolidin-3-yl]prop-2-enamide involves the reaction of 4-fluoro phenyl acetic acid with pyrrolidine-3-carboxylic acid to form an intermediate compound. The intermediate compound is then reacted with acryloyl chloride to produce this compound. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure the purity of the final product.
Aplicaciones Científicas De Investigación
N-[1-[1-(4-Fluorophenyl)ethyl]-2-oxopyrrolidin-3-yl]prop-2-enamide has been extensively used in scientific research to study its potential applications in various fields. This compound has been found to have potential applications in the field of neuroscience, where it has been used to study the role of the endocannabinoid system in the regulation of anxiety and depression. This compound has also been used in cancer research to study its potential anti-tumor effects.
Propiedades
IUPAC Name |
N-[1-[1-(4-fluorophenyl)ethyl]-2-oxopyrrolidin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2/c1-3-14(19)17-13-8-9-18(15(13)20)10(2)11-4-6-12(16)7-5-11/h3-7,10,13H,1,8-9H2,2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKSTYYCYWNGRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N2CCC(C2=O)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(5-Ethyl-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2922435.png)






![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2922446.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2922448.png)
![6-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2922451.png)
![3-Methyl-6-(4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-dien-11-yl)pyrimidin-4-one](/img/structure/B2922454.png)
